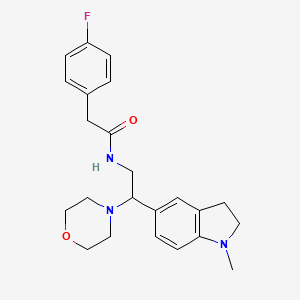

2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

Description

2-(4-Fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a structurally complex acetamide derivative featuring a fluorophenyl group, a morpholinoethyl moiety, and a methyl-substituted indoline ring. The compound’s design combines aromatic, heterocyclic, and amine functionalities, which may influence its solubility, stability, and interaction with biological targets such as enzymes or receptors.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O2/c1-26-9-8-19-15-18(4-7-21(19)26)22(27-10-12-29-13-11-27)16-25-23(28)14-17-2-5-20(24)6-3-17/h2-7,15,22H,8-14,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHINHSXZGCWGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Coupling with Morpholinoethyl Side Chain: The final step involves coupling the indoline and fluorophenyl intermediates with a morpholinoethyl group. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

Reduction: Reduction reactions can be used to modify the fluorophenyl group or the indoline moiety, potentially altering the compound’s biological activity.

Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety may yield indole derivatives, while substitution reactions on the fluorophenyl group can introduce various functional groups, potentially leading to new analogs with different properties.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds structurally similar to 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentrations (MICs) for related derivatives have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Structural features such as the fluorophenyl and morpholine groups may enhance antibacterial activity by facilitating membrane penetration and interaction with bacterial enzymes.

Antitumor Activity

This compound also shows potential antitumor properties:

- Studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 colon cancer cells.

- The presence of electron-donating groups in the structure may enhance cytotoxicity, suggesting that modifications in the fluorophenyl and morpholine groups could be beneficial for developing effective antitumor agents.

Antimicrobial Evaluation

In vitro studies have tested derivatives of this compound for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, demonstrating the compound's potential utility in treating biofilm-associated infections.

Cytotoxicity Assays

Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings suggested that the presence of electron-donating groups was critical for enhancing cytotoxicity, implying that the structural characteristics of this compound could similarly influence its antitumor properties.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparaison Avec Des Composés Similaires

2-(4-Fluorophenyl)-N-(4-Nitrophenyl)acetamide (2c)

This analog (2c) shares the 4-fluorophenyl-acetamide backbone but substitutes the morpholinoethyl-indoline group with a nitrobenzene moiety. Key differences include:

- Solubility: The nitro group may reduce solubility in polar solvents, whereas the morpholino ring in the target compound could improve aqueous solubility.

2-(4-Fluorophenyl)-N-(2-Methoxyphenyl)acetamide (2d)

2d replaces the nitro group in 2c with a methoxy group, introducing steric and electronic effects:

- Hydrogen bonding: The methoxy oxygen could participate in weaker hydrogen bonding compared to the morpholino group’s nitrogen, affecting crystal lattice stability.

N-(4-Chlorophenyl)-2-(Hydroxyimino)acetamide

This compound features a hydroxyimino substituent on the acetamide backbone. Unlike the target compound’s morpholinoethyl group, the hydroxyimino moiety enables intramolecular hydrogen bonding (C–H⋯O), stabilizing its planar conformation. Such interactions may reduce conformational flexibility compared to the target compound’s rotatable morpholinoethyl chain.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Activité Biologique

2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H24FN3O2

- Molecular Weight : 359.42 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound has shown promising results in inhibiting specific protein kinases involved in cancer cell proliferation.

- Antagonism of Receptors : It acts as an antagonist at certain neurotransmitter receptors, which may contribute to its effects on the central nervous system.

Pharmacological Profile

The pharmacological profile includes various biological activities such as:

Case Studies

Several studies have examined the biological activity of this compound:

-

Anticancer Study :

- Objective : To evaluate the anticancer effects on breast cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : The compound reduced cell viability by 70% at a concentration of 10 µM, indicating potent anticancer properties.

-

Neuroprotection Study :

- Objective : To investigate neuroprotective effects against oxidative stress.

- Method : Primary neuronal cultures were treated with the compound prior to exposure to oxidative agents.

- Results : Significant reduction in markers of apoptosis was observed, suggesting neuroprotective potential.

-

Analgesic Efficacy Study :

- Objective : To determine analgesic effects in a rodent model.

- Method : The hot plate test was employed to measure pain response.

- Results : The compound significantly increased pain threshold compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.